molecular formula C13H16 B124385 1,1,6-Trimethyl-1,2-dihydronaphthalene CAS No. 30364-38-6

1,1,6-Trimethyl-1,2-dihydronaphthalene

Cat. No. B124385
CAS RN: 30364-38-6
M. Wt: 172.27 g/mol
InChI Key: RTUMCNDCAVLXEP-UHFFFAOYSA-N
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Description

1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is an aroma compound present in wine, particularly aged Rieslings . It is chemically classified as a 13C-norisoprenoid, as it has thirteen carbon atoms, and is derived from an isoprenoid by the loss of methylene groups . In wines, TDN is generally considered to contribute to a desirable aroma in low concentrations, but an undesirable aroma in higher concentrations .


Synthesis Analysis

TDN is synthesized and purified for sensory and physicochemical analyses . The synthesis of TDN has been optimized to facilitate its subsequent purification .


Molecular Structure Analysis

The molecular structure of TDN is available as a 2D Mol file or as a computed 3D SD file . It can be viewed using Java or Javascript .


Chemical Reactions Analysis

TDN is produced by acid hydrolysis of a heteroside isolated from Riesling grapes . The heteroside is retained on Amberlite XAD-2 resin, followed by preparative TLC and HPLC techniques . It is partially identified by NMR spectroscopic procedures .


Physical And Chemical Properties Analysis

TDN has a density of 0.9±0.1 g/cm3, a boiling point of 242.2±30.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.2 mmHg at 25°C . Its enthalpy of vaporization is 46.0±0.8 kJ/mol, and it has a flash point of 94.8±13.1 °C . The index of refraction is 1.529, and the molar refractivity is 56.8±0.3 cm3 .

Scientific Research Applications

Food Chemistry and Sensory Studies

In the field of food chemistry, TDN’s sensory thresholds have been studied to understand its impact on the flavor profile of beverages. Research has focused on determining the concentrations at which TDN becomes detectable and recognizable in young wines, contributing to the development of sensory analysis methods .

Environmental Applications

TDN’s role extends to environmental chemistry, where its formation and presence in wine are used as indicators of environmental conditions during grape cultivation. Studies have explored how factors like sunlight exposure affect TDN levels, providing insights into the impact of climate on viticulture .

Synthesis and Isolation Techniques

TDN is also significant in analytical chemistry, where it is used to develop and refine synthesis and isolation techniques. High-Performance Countercurrent Chromatography (HPCCC) has been employed for the target-guided isolation of TDN precursors from Riesling wine, showcasing advancements in separation science .

Agricultural Research

In agriculture, TDN serves as a case study for understanding the biosynthesis of aroma compounds in grapes. Its concentration in Riesling wines has been linked to viticultural practices and environmental factors, aiding in the development of agricultural strategies to optimize grape flavor profiles .

Mechanism of Action

Future Directions

TDN is a significant compound in the wine industry, particularly in the production of aged Riesling wines . Its synthesis and purification methods have been optimized for sensory and physicochemical analyses , which could lead to further understanding and control of its presence in wines. Additionally, the occurrence of TDN in Riesling wine is dependent upon vineyard and winemaking conditions , suggesting that future research could focus on these factors to control the TDN levels in wines.

properties

IUPAC Name

1,1,6-trimethyl-2H-naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16/c1-10-6-7-12-11(9-10)5-4-8-13(12,2)3/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUMCNDCAVLXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CC=C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184443
Record name 1,2-Dihydro-1,1,6-trimethylnaphthalene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

241.00 to 242.00 °C. @ 760.00 mm Hg
Record name 1,2-Dihydro-1,1,6-trimethylnaphthalene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040284
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,1,6-Trimethyl-1,2-dihydronaphthalene

CAS RN

30364-38-6
Record name 1,1,6-Trimethyl-1,2-dihydronaphthalene
Source CAS Common Chemistry
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Record name 1,2-Dihydro-1,1,6-trimethylnaphthalene
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Record name 1,2-Dihydro-1,1,6-trimethylnaphthalene
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Record name 1,2-dihydro-1,1,6-trimethylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.577
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2-DIHYDRO-1,1,6-TRIMETHYLNAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
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Record name 1,2-Dihydro-1,1,6-trimethylnaphthalene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040284
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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